Cas no 1225382-70-6 (Ciclesonide-d7)

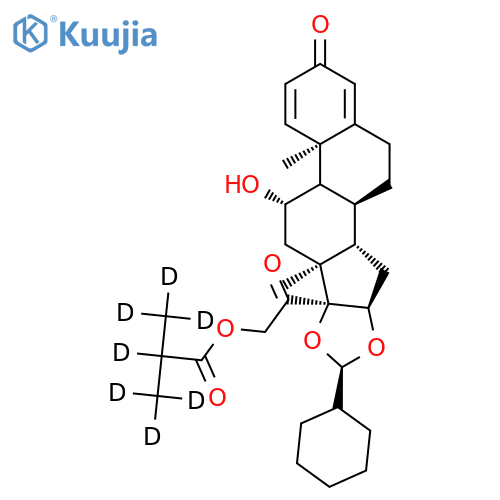

Ciclesonide-d7 structure

商品名:Ciclesonide-d7

CAS番号:1225382-70-6

MF:C32H44O7

メガワット:547.730702400208

CID:1063713

Ciclesonide-d7 化学的及び物理的性質

名前と識別子

-

- Ciclesonide-d7

- A)-16,17-[[(R)-Cyclohexyl-methylene]bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy-d7)-pregna-1,4-diene-3,20-dione

- A,16

- Alvesco-d7

- Ciclesonide Labeled d7

- Omnaris-d7

-

- インチ: InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i1D3,2D3,18D

- InChIKey: LUKZNWIVRBCLON-BLMCDVGZSA-N

- ほほえんだ: C([2H])([2H])([2H])C([2H])(C([2H])([2H])[2H])C(=O)OCC(=O)[C@@]12[C@@H](C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@H]4[C@H](C[C@@]31C)O)O[C@@H](C6CCCCC6)O2

計算された属性

- せいみつぶんしりょう: 547.35300

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 39

- 回転可能化学結合数: 6

じっけんとくせい

- ゆうかいてん: 116-118°C

- PSA: 99.13000

- LogP: 4.70390

Ciclesonide-d7 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75060-1mg |

Ciclesonide-d7 |

1225382-70-6 | 98% | 1mg |

¥3605.00 | 2022-04-26 | |

| ChemScence | CS-0203146-10mg |

Ciclesonide-d7 |

1225382-70-6 | 10mg |

$0.0 | 2022-04-28 | ||

| 1PlusChem | 1P009FE6-1mg |

Ciclesonide-d7 |

1225382-70-6 | ≥99% deuterated forms (d1-d7) | 1mg |

$402.00 | 2023-12-25 | |

| TRC | C432693-10mg |

Ciclesonide-d7 |

1225382-70-6 | 10mg |

$ 1774.00 | 2023-09-08 | ||

| ChemScence | CS-0203146-1mg |

Ciclesonide-d7 |

1225382-70-6 | 1mg |

$0.0 | 2022-04-28 | ||

| MedChemExpress | HY-B0625S-1mg |

Ciclesonide-d |

1225382-70-6 | 1mg |

¥8230 | 2024-05-22 | ||

| TRC | C432693-1mg |

Ciclesonide-d7 |

1225382-70-6 | 1mg |

$ 227.00 | 2023-09-08 | ||

| A2B Chem LLC | AE39054-1mg |

Ciclesonide-d7 |

1225382-70-6 | ≥99% deuterated forms (d1-d7) | 1mg |

$303.00 | 2024-04-20 |

Ciclesonide-d7 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1225382-70-6 (Ciclesonide-d7) 関連製品

- 1040085-99-1(16a,17-(1RS)-Butylidenebis(oxy)-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers))

- 51333-22-3(Budesonide)

- 51372-29-3((22R)-Budesonide)

- 126544-47-6(Ciclesonide)

- 161115-59-9(Desisobutyryl-ciclesonide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 216453-74-6(11-Keto Budesonide(Mixture of Diastereomers))

- 141845-82-1(Ciclesonide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量